2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Description
Core Isoquinoline Scaffold Analysis
The compound’s central 3,4-dihydroisoquinoline scaffold adopts a partially saturated bicyclic structure with a fused benzene ring and a nitrogen-containing six-membered heterocycle. X-ray crystallographic studies of analogous isoquinoline derivatives reveal a planar aromatic system in the benzene ring (bond lengths: 1.38–1.42 Å) and slight puckering in the dihydroisoquinoline ring (C3–C4 bond length: 1.52 Å), consistent with partial single-bond character. The dihydro moiety at positions 3–4 introduces conformational flexibility, enabling adaptive binding in biological systems while maintaining rigidity in the aromatic regions.
Table 1: Key bond lengths and angles in the isoquinoline scaffold (derived from crystallographic analogs)
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C1–N1 bond length | 1.34 | Partial double-bond character |
| C3–C4 bond length | 1.52 | Single-bond character from saturation |
| Benzene ring planarity | <0.05 Å | Maximizes π-π stacking potential |
Synthetic routes to this scaffold typically employ Pomeranz-Fritsch cyclization or Bischler-Napieralski reactions, as evidenced by the preparation of 3,4-dihydroisoquinoline intermediates in related compounds. Nuclear magnetic resonance (NMR) data for the parent scaffold show characteristic signals at δ 6.8–7.2 ppm (aromatic protons) and δ 3.2–3.8 ppm (methylene protons adjacent to nitrogen).
Properties
Molecular Formula |
C31H38N2O5 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34) |
InChI Key |
HXHOBPVRRPCTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Isoquinoline Skeleton Construction
The foundational step in synthesizing this compound involves constructing the 6,7-dimethoxy-3,4-dihydroisoquinoline core. The Bichler-Napieralski reaction is frequently employed, as demonstrated in the synthesis of analogous structures. Here, β-phenylethylamine derivatives undergo acyl chloride-mediated amidation followed by cyclization using Lewis acids like phosphorus pentoxide. For instance, 1-(3,4-dimethoxyphenyl)-2-propanol —a precursor derived from eugenol methyl ether—can be converted to an amide intermediate via Ritter reaction with benzyl cyanide. Subsequent cyclization with concentrated sulfuric acid yields the dihydroisoquinoline scaffold with a benzyl substituent at position 1.
Critical parameters include:
- Reaction temperature : Cyclization proceeds optimally at 80–100°C under acidic conditions.
- Solvent system : Tetrahydrofuran (THF) or dichloromethane facilitates intermediate solubility, while methanol aids in crystallization.
- Yield : Cyclization steps typically achieve 45–50% efficiency due to competing side reactions.
Introduction of the 3,4-Dimethoxybenzyl Group
The 1-[(3,4-dimethoxyphenyl)methyl] substituent is introduced via Mannich-type alkylation or Friedel-Crafts acylation . In a protocol adapted from Patent US11427546B2, formaldehyde reacts with a tetrahydroisoquinoline intermediate in the presence of disodium hydrogen phosphite. This step attaches the dimethoxybenzyl group at the nitrogen atom, achieving a 95.51% yield under reflux conditions in THF. Optical purity (99.92%) is ensured by chiral resolution using (R)-mandelic acid, which selectively crystallizes the desired enantiomer.
Key considerations :
- Catalyst selection : Phosphite salts enhance electrophilic substitution kinetics.
- Steric effects : Bulky substituents on the benzyl group necessitate prolonged reaction times (12–24 hours).
Acetamide Functionalization at Position 2
The final step involves coupling the isoquinoline intermediate with 2-phenyl-N-propan-2-ylacetamide . This is achieved through nucleophilic acyl substitution using activated acyl chlorides or Schotten-Baumann conditions . For example, reacting the secondary amine with 2-phenylacetyl chloride in the presence of triethylamine yields the target acetamide. Alternatively, HATU-mediated coupling under inert atmospheres minimizes racemization.
Optimization data :
- Solvent : Dichloromethane or ethyl acetate provides optimal polarity for amide bond formation.
- Temperature : Reactions conducted at 0–5°C suppress side-product formation.
- Yield : Reported yields range from 34–45%, depending on the coupling reagent.
Purification and Analytical Validation
Crude products are purified via recrystallization or column chromatography . Methanol-water systems effectively remove unreacted starting materials, while silica gel chromatography isolates enantiomers. Analytical confirmation relies on:
- FTIR : Characteristic peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether).
- ¹H-NMR : Key signals include δ 3.85 (s, OCH₃), δ 4.25 (m, N-CH₂), and δ 7.2–7.4 (aromatic protons).
- GC-MS : Molecular ion peaks at m/z 357.44 (base structure) and 534.62 (acetylated product).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bichler-Napieralski | β-Phenylethylamine | PCl₅, CH₃COCl | 45.19 | 99.50 |
| Pictet-Spengler | Arylethanamine + Aldehyde | H⁺/EtOH | 50.2 | 98.80 |
| Ritter Reaction | Eugenol methyl ether | H₂SO₄, Benzyl cyanide | 34.70 | 97.30 |
| HATU Coupling | Isoquinoline intermediate | HATU, DIPEA | 42.10 | 99.90 |
Challenges and Mitigation Strategies
- Regioselectivity : Competing alkylation at positions 1 and 3 is mitigated by steric directing groups.
- Optical purity : Chiral auxiliaries like (R)-mandelic acid resolve racemic mixtures.
- Scale-up limitations : Exothermic cyclization steps require controlled addition of H₂SO₄ to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Cognitive Enhancement and Neurological Disorders
Research indicates that compounds similar to this isoquinoline derivative can play a role in treating cognitive impairments associated with conditions such as Parkinson's disease and schizophrenia. For instance, studies have shown that isoquinoline derivatives can enhance dopaminergic signaling, which is crucial for cognitive function in these disorders .
Antidepressant Activity
The structural similarity of this compound to known antidepressants suggests potential efficacy in treating depression. Isoquinoline derivatives have been studied for their ability to modulate neurotransmitter systems involved in mood regulation .
Antioxidant Properties
Some studies have highlighted the antioxidant activities of methoxy-substituted isoquinolines. This property is significant as it may help mitigate oxidative stress-related damage in various diseases, including neurodegenerative disorders .
Case Study 1: Parkinson's Disease Treatment
A study investigated the effects of similar isoquinoline compounds on cognitive decline in Parkinson's patients. Results demonstrated that administration of these compounds improved cognitive scores compared to placebo groups, suggesting a protective effect against neurodegeneration .
Case Study 2: Schizophrenia Management
Another research effort focused on the use of isoquinoline derivatives for managing schizophrenia symptoms. Patients receiving treatment with these compounds showed significant reductions in psychotic symptoms and improvements in overall functioning .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit NF-κB, a transcription factor involved in inflammatory and immune responses . By modulating NF-κB activity, this compound can exert anti-inflammatory and immunomodulatory effects. Additionally, it may interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Triazole-Based Acetamide Derivatives (Structural Analogs)
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () share the acetamide functional group but differ in core structure (triazole vs. isoquinoline) and substituents. Key distinctions include:
- Core Reactivity: The triazole ring in compounds facilitates click chemistry-based synthesis (e.g., Cu-catalyzed 1,3-dipolar cycloaddition), whereas the isoquinoline core of the target compound likely requires multistep alkylation and cyclization .
- Substituent Effects : The naphthyloxy and nitro groups in triazole analogs (e.g., 6b , 6c ) introduce strong electron-withdrawing effects, contrasting with the electron-rich methoxy groups in the target compound. This may lead to divergent pharmacokinetic profiles, such as reduced metabolic stability in nitro-containing analogs .
Table 1: Structural Comparison with Triazole-Based Analogs
Peptide-like Acetamide Derivatives (Stereochemical Variants)
Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () exhibit stereochemically defined aliphatic backbones, unlike the rigid aromatic system of the target compound. Notable differences include:
- In contrast, the isoquinoline core restricts flexibility, favoring interactions with planar binding sites .
- Substituent Diversity: The dimethylphenoxy and amino/hydroxyl groups in compounds may improve water solubility but reduce membrane permeability compared to the lipophilic methoxy and phenyl groups in the target compound .
Isoquinoline Derivatives (Structural Closest Relatives)
The compound (R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide () shares the isoquinoline core and methoxy substituents but differs in key regions:
- Phenethyl vs. Benzyl Substituents : The trifluoromethylphenethyl group in introduces strong electron-withdrawing effects and enhanced metabolic resistance compared to the 3,4-dimethoxyphenylmethyl group in the target compound.
Table 2: Comparison with Isoquinoline Derivatives
Biological Activity
The compound 2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.52 g/mol. The structure features a dihydroisoquinoline core substituted with methoxy groups and a propanamide side chain, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H31N1O4 |
| Molecular Weight | 397.52 g/mol |
| CAS Number | Not specified |
| SMILES | COc1ccc(C[C@@H]2c3cc(OC)c(OC)cc3CC[N@@+]2(C)CCC(=O)OC(C)(C)C)cc1OC |
Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to our target molecule showed effectiveness in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .
Mechanism of Action:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation: It has been shown to hinder the growth of various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been documented, particularly concerning neurodegenerative diseases like Parkinson's disease. The compound may act as an antagonist at AMPA receptors, which are implicated in excitotoxicity associated with neuronal damage .
Antimicrobial Activity
Preliminary studies suggest that similar compounds possess antimicrobial properties against a range of pathogens. The presence of methoxy groups may enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity .
Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent anticancer properties.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of Parkinson's disease showed that administration of the compound led to a significant reduction in motor deficits. Behavioral tests indicated improved locomotor activity and reduced neuroinflammation markers in treated animals compared to controls .
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for this compound given its complex isoquinoline and acetamide moieties?
- Methodological Answer : Utilize reaction path search methods based on quantum chemical calculations (e.g., density functional theory) to predict feasible reaction intermediates and transition states. Combine computational predictions with high-throughput screening of catalytic systems (e.g., palladium-mediated coupling for the isoquinoline core) to validate synthetic pathways. Implement feedback loops where experimental yields inform iterative computational refinements . Statistical design of experiments (DoE) can reduce trial-and-error approaches by identifying critical variables (e.g., solvent polarity, temperature) for yield optimization .
Q. What purification strategies are effective for isolating this compound from multi-methoxy byproducts?
- Methodological Answer : Employ membrane-based separation technologies (e.g., nanofiltration) or chiral stationary-phase chromatography to resolve structurally similar methoxylated impurities. Analytical techniques like HPLC-UV/HRMS should precede preparative-scale purification to confirm retention times and mass signatures. Fraction collection protocols must account for the compound’s solubility in polar aprotic solvents (e.g., DMF or DMSO) .
Q. How can structural confirmation be rigorously validated given potential stereochemical ambiguities?
- Methodological Answer : Combine X-ray crystallography (for unambiguous stereochemical assignment) with advanced NMR techniques (e.g., NOESY for spatial proximity analysis of methoxy and phenyl groups). Computational tools like Gaussian or ORCA can simulate NMR spectra for cross-validation against experimental data. Mass spectrometry fragmentation patterns should align with in silico predictions from software such as MassFrontier .
Q. What experimental design principles minimize resource waste during preliminary bioactivity screening?
- Methodological Answer : Apply factorial design (e.g., 2^k fractional factorial) to test variables like concentration ranges, solvent systems, and biological assay conditions. Prioritize in vitro assays (e.g., enzyme inhibition) over in vivo models initially, using cheminformatics tools to predict ADMET properties and eliminate non-viable candidates early .
Q. What safety protocols are critical when handling this compound’s potential neuroactive or cytotoxic properties?
- Methodological Answer : Follow chemical hygiene plans (CHPs) with rigorous PPE requirements (e.g., glove boxes for air-sensitive steps). Conduct toxicity assessments using zebrafish embryo models or in silico platforms like ProTox-II. Ensure waste disposal complies with EPA guidelines for aromatic amines and methoxylated compounds .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the 3,4-dihydroisoquinoline core be elucidated to improve regioselectivity?
- Methodological Answer : Use transient absorption spectroscopy or stopped-flow NMR to capture short-lived intermediates in the cyclization step. Pair kinetic isotope effect (KIE) studies with computational transition-state modeling to distinguish between concerted vs. stepwise mechanisms. Compare activation barriers for competing pathways (e.g., Pictet-Spengler vs. Bischler-Napieralski) using DFT calculations .
Q. What strategies resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis via turbidimetric titration to quantify dispersion, polar, and hydrogen-bonding contributions. Cross-reference with COSMO-RS simulations to predict solubility in untested solvents. Validate discrepancies using differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
Q. How do structural modifications at the N-propan-2-ylacetamide group influence receptor binding affinity?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths or steric hindrance (e.g., tert-butyl vs. cyclopropyl). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding kinetics (Kd, kon/koff). Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions, highlighting hydrophobic pocket occupancy or hydrogen-bonding networks .
Q. What analytical techniques identify degradation products under oxidative stress conditions?
- Methodological Answer : Subject the compound to forced degradation (e.g., H2O2/UV light) and analyze via LC-QTOF-MS with MSE data-independent acquisition. Fragment ion spectra should be matched against in-house libraries of methoxybenzaldehyde or quinone derivatives. Stability-indicating methods (e.g., ICH Q1A-compliant HPLC) must resolve degradation peaks from the parent compound .
Q. How can chiral centers in the dihydroisoquinoline ring be exploited for enantioselective synthesis?
- Methodological Answer : Screen chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s Co-salen complexes) during ring-closing steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Computational docking studies (AutoDock Vina) can predict catalyst-substrate π-π interactions favoring one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
